molecular formula C24H34O5 B13746151 Digitoxigenin formate CAS No. 1250-96-0

Digitoxigenin formate

Cat. No.: B13746151
CAS No.: 1250-96-0
M. Wt: 402.5 g/mol
InChI Key: CYFZCSUWVQGZIF-ZXRSHIDQSA-N
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Description

Digitoxigenin formate is a chemical compound derived from digitoxigenin, which is a cardenolide and the aglycone of digitoxin. Cardenolides are a class of steroid lactones that contain a furan-2-one moiety linked to the C17 atom of a cyclopenta[a]phenanthrene derivative . This compound is known for its biological activities and has been studied for various applications in medicine and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Digitoxigenin formate can be synthesized from digitoxigenin through esterification reactions. One common method involves reacting digitoxigenin with formic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Digitoxigenin formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of digitoxigenin formate involves its interaction with molecular targets such as Na⁺/K⁺-ATPase. By inhibiting this enzyme, it increases intracellular sodium and calcium concentrations, which can promote activation of contractile proteins like actin and myosin. This mechanism is similar to that of other cardiac glycosides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Digitoxigenin formate is unique due to its specific esterification, which can alter its biological activity and pharmacokinetics. The formate group can influence its solubility, stability, and interaction with molecular targets, making it distinct from other cardenolides .

Properties

CAS No.

1250-96-0

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

[(3S,5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] formate

InChI

InChI=1S/C24H34O5/c1-22-8-5-17(29-14-25)12-16(22)3-4-20-19(22)6-9-23(2)18(7-10-24(20,23)27)15-11-21(26)28-13-15/h11,14,16-20,27H,3-10,12-13H2,1-2H3/t16-,17+,18-,19?,20?,22+,23-,24+/m1/s1

InChI Key

CYFZCSUWVQGZIF-ZXRSHIDQSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC=O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC=O

Origin of Product

United States

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